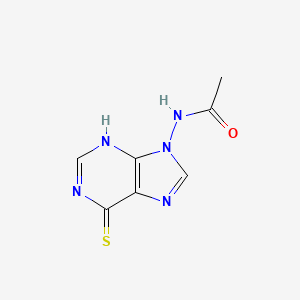
N-(6-sulfanylidene-3H-purin-9-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-sulfanylidene-3H-purin-9-yl)acetamide is a chemical compound known for its unique structure and properties It is characterized by the presence of a purine ring system with a sulfanylidene group at the 6-position and an acetamide group at the 9-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-sulfanylidene-3H-purin-9-yl)acetamide typically involves the reaction of purine derivatives with thiol-containing reagents under specific conditions. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a thiol reagent to introduce the sulfanylidene group. The resulting intermediate is then reacted with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
N-(6-sulfanylidene-3H-purin-9-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the purine ring can lead to the formation of dihydropurine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the purine ring positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropurine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
N-(6-sulfanylidene-3H-purin-9-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(6-sulfanylidene-3H-purin-9-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. Additionally, the purine ring system can interact with nucleotide-binding sites, affecting cellular processes.
類似化合物との比較
Similar Compounds
- N-(6-sulfanylidene-3H-purin-9-yl)ethylacetamide
- N-(6-sulfanylidene-3H-purin-9-yl)benzamide
Uniqueness
N-(6-sulfanylidene-3H-purin-9-yl)acetamide is unique due to its specific substitution pattern on the purine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying degrees of biological activity.
特性
CAS番号 |
34993-27-6 |
|---|---|
分子式 |
C7H7N5OS |
分子量 |
209.23 g/mol |
IUPAC名 |
N-(6-sulfanylidene-3H-purin-9-yl)acetamide |
InChI |
InChI=1S/C7H7N5OS/c1-4(13)11-12-3-10-5-6(12)8-2-9-7(5)14/h2-3H,1H3,(H,11,13)(H,8,9,14) |
InChIキー |
GXGFBHCIBIAKCX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NN1C=NC2=C1NC=NC2=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


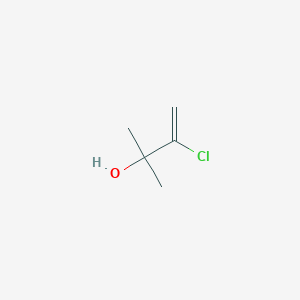

![2-{(E)-[(3-Fluorophenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14689082.png)
![Benzoxazolium, 3-methyl-2-[2-[(3-methyl-5-phenyl-2(3H)-benzoxazolylidene)methyl]-1-butenyl]-5-phenyl-, methyl sulfate](/img/structure/B14689083.png)


![5-Methyl-5-nitrobicyclo[2.2.1]hept-2-ene](/img/structure/B14689093.png)
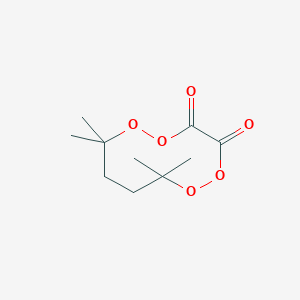

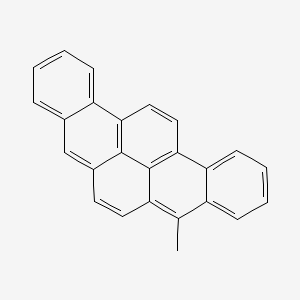
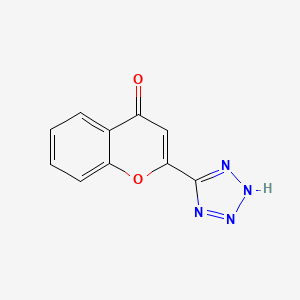
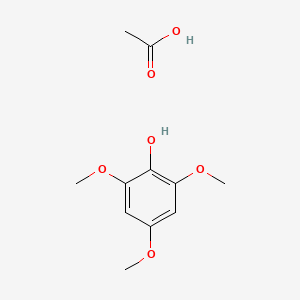
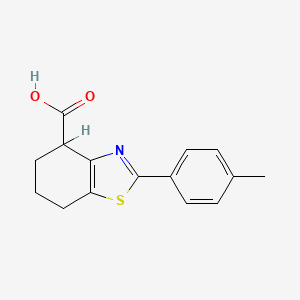
![N-[(3R,5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]formamide](/img/structure/B14689155.png)
